molecular formula C12H15F2NO B13068863 2-(3,4-Difluorophenyl)-5,5-dimethylmorpholine

2-(3,4-Difluorophenyl)-5,5-dimethylmorpholine

Cat. No.: B13068863
M. Wt: 227.25 g/mol
InChI Key: LNDFOVMXUJYDPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-Difluorophenyl)-5,5-dimethylmorpholine is a chemical compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of a difluorophenyl group attached to the morpholine ring, which imparts unique chemical and physical properties. It is used in various scientific research applications due to its distinctive structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Difluorophenyl)-5,5-dimethylmorpholine typically involves the reaction of 3,4-difluoroaniline with 2,2-dimethyl-1,3-propanediol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. The process may involve multiple steps, including the formation of intermediate compounds, which are subsequently converted to the final product through cyclization and other chemical transformations.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to achieve efficient and cost-effective synthesis. The use of advanced catalytic systems and optimized reaction conditions can enhance the overall yield and reduce the production costs. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Difluorophenyl)-5,5-dimethylmorpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the addition of hydrogen atoms.

    Substitution: The difluorophenyl group can undergo substitution reactions, where one or more fluorine atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce hydrogenated compounds. Substitution reactions result in the formation of new derivatives with different functional groups replacing the fluorine atoms.

Scientific Research Applications

2-(3,4-Difluorophenyl)-5,5-dimethylmorpholine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in the treatment of various diseases, particularly those involving abnormal cell growth and proliferation.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(3,4-Difluorophenyl)-5,5-dimethylmorpholine involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. For example, it may inhibit the activity of certain enzymes involved in cell growth, thereby exerting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

2-(3,4-Difluorophenyl)-5,5-dimethylmorpholine can be compared with other similar compounds, such as:

    2-(3,4-Difluorophenyl)-morpholine: Lacks the dimethyl groups, resulting in different chemical and physical properties.

    2-(3,4-Difluorophenyl)-5-methylmorpholine: Contains only one methyl group, which may affect its reactivity and biological activity.

    2-(3,4-Difluorophenyl)-5,5-dimethylpyrrolidine: A structurally related compound with a pyrrolidine ring instead of a morpholine ring, leading to distinct properties and applications.

Properties

Molecular Formula

C12H15F2NO

Molecular Weight

227.25 g/mol

IUPAC Name

2-(3,4-difluorophenyl)-5,5-dimethylmorpholine

InChI

InChI=1S/C12H15F2NO/c1-12(2)7-16-11(6-15-12)8-3-4-9(13)10(14)5-8/h3-5,11,15H,6-7H2,1-2H3

InChI Key

LNDFOVMXUJYDPZ-UHFFFAOYSA-N

Canonical SMILES

CC1(COC(CN1)C2=CC(=C(C=C2)F)F)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.